4-(2-Diethylaminoethoxy)chalcone
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Overview
Description
4-(2-Diethylaminoethoxy)chalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Diethylaminoethoxy)chalcone typically involves the condensation of an arylmethylketone with an aromatic aldehyde in the presence of a base catalyst. The reaction is carried out in a polar solvent such as ethanol at temperatures ranging from 50 to 100°C for several hours . The general reaction scheme is as follows:
Condensation Reaction: Acetophenone and an aromatic aldehyde undergo a base-catalyzed condensation reaction to form the chalcone.
Substitution Reaction: The resulting chalcone is then reacted with diethylaminoethanol to introduce the diethylaminoethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Diethylaminoethoxy)chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-(2-Diethylaminoethoxy)chalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Diethylaminoethoxy)chalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
4-(2-Diethylaminoethoxy)chalcone can be compared with other chalcone derivatives:
Similar Compounds: Chalcone, 4-hydroxychalcone, and 4-methoxychalcone.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
38766-82-4 |
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Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)16-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-6-5-7-9-19/h5-15H,3-4,16-17H2,1-2H3/b15-12+ |
InChI Key |
ZILFLOGKIQQYSS-NTCAYCPXSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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